molecular formula C15H15ClN6 B2710052 N4-(4-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 897617-87-7

N4-(4-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2710052
CAS No.: 897617-87-7
M. Wt: 314.78
InChI Key: DFYFYSPVCHGGMM-UHFFFAOYSA-N
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Description

N4-(4-Chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. These derivatives are structurally analogous to purine bases, enabling interactions with biological targets such as kinases and receptors . The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the N4 position with a 4-chlorophenyl group, a methyl group at the 1-position, and an N6-prop-2-en-1-yl (allyl) substituent.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6/c1-3-8-17-15-20-13(12-9-18-22(2)14(12)21-15)19-11-6-4-10(16)5-7-11/h3-7,9H,1,8H2,2H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYFYSPVCHGGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 4-chlorophenyl isocyanate, followed by alkylation and subsequent functional group modifications .

Industrial Production Methods: Industrial production methods for this compound often employ high-yielding, scalable reactions. These methods may include the use of microwave-assisted synthesis or ultrasonic-assisted synthesis to enhance reaction rates and yields .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of structurally related compounds, focusing on substituents, physicochemical properties, and biological activities.

Structural and Substituent Analysis

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight Key Features
N4-(4-Chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Target) 4-Chlorophenyl Prop-2-en-1-yl (allyl) C17H16ClN6 345.80 g/mol Allyl group may improve solubility and introduce reactive sites for binding
N4-(4-Chlorophenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-Chlorophenyl 2-Methylphenyl C19H17ClN6 364.83 g/mol Aromatic N6 substituent enhances lipophilicity, potentially reducing solubility
N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl Ethyl C15H17ClN6 316.79 g/mol Ethyl group increases hydrophobicity; solubility: 0.5 µg/mL (pH 7.4)
PR5-LL-CM01 (PRMT5 Inhibitor) 3,4-Dimethylphenyl 2-(Dimethylamino)ethyl C23H27N7 401.51 g/mol Polar dimethylaminoethyl group improves kinase inhibition selectivity
N4-Phenethyl-N3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine Phenethyl Phenyl C20H19N7 357.43 g/mol Bulky N4 substituent may hinder membrane permeability

Key Observations

Substituent Effects on Solubility: The allyl group in the target compound may confer moderate solubility compared to aromatic N6 substituents (e.g., 2-methylphenyl in ’s analog), which increase lipophilicity . Ethyl-substituted analogs (e.g., ) exhibit low aqueous solubility (0.5 µg/mL), suggesting that allyl’s unsaturated bond could enhance polarity . Polar groups like 2-(dimethylamino)ethyl () significantly improve solubility and target engagement .

Biological Activity: Kinase Inhibition: The target compound’s pyrazolo[3,4-d]pyrimidine core is structurally similar to erlotinib and lapatinib, which inhibit EGFR and HER2 kinases, respectively . Substitutions at N4 and N6 likely modulate kinase selectivity. Anticancer Potential: Compounds with 4-chlorophenyl groups (e.g., ) show antiproliferative activity against breast cancer (MCF7), suggesting the target compound may share this profile . Epigenetic Modulation: PR5-LL-CM01 () inhibits PRMT5, indicating that N6 substituents can redirect activity toward non-kinase targets .

NMR Spectral Differences :

  • The allyl group in the target compound would produce distinct 1H NMR signals (e.g., vinyl protons at ~5–6 ppm) compared to aromatic substituents (e.g., 7–8 ppm for 2-methylphenyl in ) .
  • 13C NMR shifts for the pyrazolo[3,4-d]pyrimidine core (e.g., C-3a at ~92 ppm) remain consistent across analogs, while substituent-related carbons vary (e.g., allyl carbons at ~115–123 ppm) .

Biological Activity

N4-(4-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, structural characterization, and its biological activities, particularly in the context of anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core structure, characterized by a fused ring system that contributes to its biological activity. The presence of a 4-chlorophenyl group and an allyl substituent enhances its interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound involves several steps including condensation reactions and cyclization processes. Spectroscopic techniques such as NMR and IR spectroscopy are typically employed for structural characterization. For example, the IR spectrum reveals characteristic absorption bands corresponding to functional groups present in the molecule.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs) demonstrated significant anti-proliferative activities against various cancer cell lines.

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
12bEGFR WT0.016
12bEGFR T790M0.236

These findings indicate that this compound may effectively induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio and arresting the cell cycle at specific phases (S and G2/M) .

Other Pharmacological Activities

Beyond anticancer effects, pyrazolo[3,4-d]pyrimidines have been reported to exhibit anti-inflammatory and analgesic properties. These compounds may act by inhibiting key enzymes involved in inflammatory pathways or modulating cytokine release .

Case Studies

A notable case study involved the evaluation of several pyrazolo[3,4-d]pyrimidine derivatives for their anti-inflammatory effects. The compounds were tested in vitro using human cell lines to assess their capability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated that some derivatives significantly reduced cytokine levels compared to control groups.

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